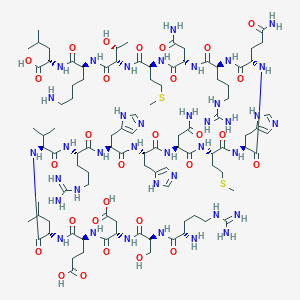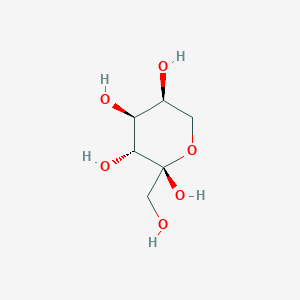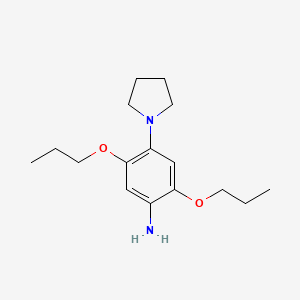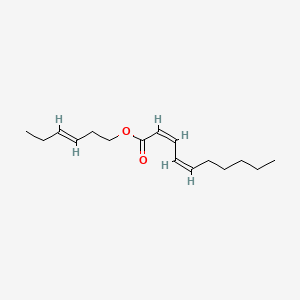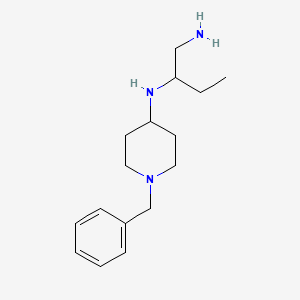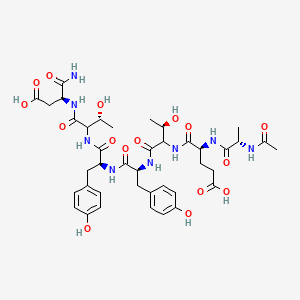![molecular formula C14H12BrNO B12661575 6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 102830-63-7](/img/structure/B12661575.png)
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves the reaction of 2-phenylpyridine with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various substituted pyrano[2,3-b]pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine: Lacks the bromine substituent, leading to different reactivity and applications.
6-Bromo-2-pyridinecarboxaldehyde: Shares the bromine and pyridine moieties but differs in overall structure and reactivity.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the heteroatoms and substituents present.
Uniqueness
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine is unique due to its specific combination of a bromine atom and a pyrano[2,3-b]pyridine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
102830-63-7 |
|---|---|
Fórmula molecular |
C14H12BrNO |
Peso molecular |
290.15 g/mol |
Nombre IUPAC |
6-bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C14H12BrNO/c15-12-8-11-6-7-13(17-14(11)16-9-12)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2 |
Clave InChI |
QCSIYCMIYWCGDO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(N=CC(=C2)Br)OC1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)

